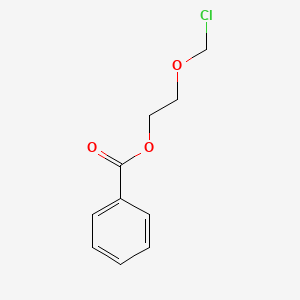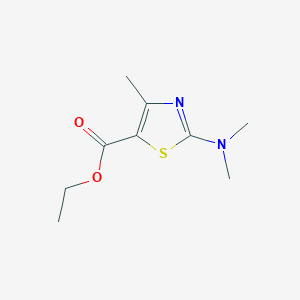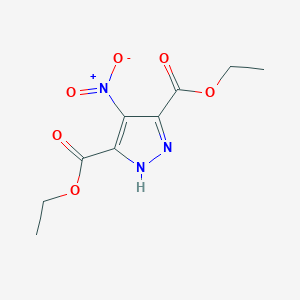
BFCAs-1
Descripción general
Descripción
Los agentes quelantes bifuncionales, como BFCAs-1, son moléculas que contienen dos partes distintas: una unidad quelante de metales fuerte y un grupo funcional reactivo. Estos agentes están diseñados para formar enlaces covalentes estables con varias moléculas reactivas, como aminas, tioles y alcoholes, mientras que la parte quelante coordina un ion metálico . This compound se usa ampliamente en química, biología y medicina, particularmente en técnicas de imagenología diagnóstica como MRI, SPECT y PET .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Los agentes quelantes bifuncionales generalmente se preparan a través de síntesis de varios pasos, que a menudo involucran estrategias de protección-desprotección debido a la gran cantidad de grupos funcionales involucrados . Las enzimas hidrolíticas, con su quimioselectividad única, se han utilizado para preparar BFCAs-1 basados en plataformas de ligandos bien conocidas . La síntesis generalmente involucra los siguientes pasos:
Formación de la unidad quelante: Este paso involucra la síntesis de una estructura poliaminopolicarboxílica.
Introducción del grupo funcional reactivo: Este paso involucra la adición de un grupo funcional que puede reaccionar con aminas, tioles o alcoholes.
Métodos de producción industrial
La producción industrial de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso a menudo incluye:
Reactores de flujo por lotes o continuos: Estos reactores se utilizan para controlar las condiciones de reacción como la temperatura, la presión y el tiempo de reacción.
Técnicas de purificación: Se emplean técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
BFCAs-1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación del ion metálico.
Reducción: Las reacciones de reducción pueden convertir el ion metálico a un estado de oxidación inferior.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.
Reactivos de sustitución: Como aminas, tioles y alcoholes.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen:
Complejos metálicos: Formados por la coordinación de la parte quelante con iones metálicos.
Adctos covalentes: Formados por la reacción del grupo funcional con moléculas reactivas.
Aplicaciones Científicas De Investigación
BFCAs-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de BFCAs-1 involucra la coordinación de la parte quelante con un ion metálico para formar un complejo estable. El grupo funcional reactivo luego forma un enlace covalente con una molécula diana, como un anticuerpo o un péptido . Esta doble funcionalidad permite que this compound etiquete moléculas de interés con iones metálicos, facilitando su detección y análisis en diversas aplicaciones .
Comparación Con Compuestos Similares
BFCAs-1 es único en comparación con otros compuestos similares debido a su estructura poliaminopolicarboxílica, que proporciona alta estabilidad y eficiencia en la quelación de iones metálicos . Compuestos similares incluyen:
Quelantes basados en EDTA: El ácido etilendiaminotetraacético (EDTA) es un quelante clásico utilizado en diversas aplicaciones.
Quelantes basados en DTPA: El ácido dietilentriaminopentaacético (DTPA) es otro quelante ampliamente utilizado.
Quelantes basados en DOTA: El ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético (DOTA) es conocido por su alta estabilidad y se utiliza en la imagenología médica.
This compound destaca por su capacidad de formar enlaces covalentes estables con una amplia gama de moléculas reactivas, lo que lo hace altamente versátil y efectivo en diversas aplicaciones científicas e industriales .
Propiedades
IUPAC Name |
tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNJWTYDHZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585531-74-4 | |
| Record name | Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)




![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3273264.png)





